2,3,4-Trihydroxy-6-methylcyclohexanone
Description
Properties
CAS No. |
106750-01-0 |
|---|---|
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2,3,4-trihydroxy-6-methylcyclohexan-1-one |
InChI |
InChI=1S/C7H12O4/c1-3-2-4(8)6(10)7(11)5(3)9/h3-4,6-8,10-11H,2H2,1H3 |
InChI Key |
FQFXYFNHFVFHPV-UHFFFAOYSA-N |
SMILES |
CC1CC(C(C(C1=O)O)O)O |
Canonical SMILES |
CC1CC(C(C(C1=O)O)O)O |
Synonyms |
2,3,4-Trihydroxy-6-methylcyclohexanone |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
1.1 α-Glucosidase Inhibition
One of the primary applications of 2,3,4-trihydroxy-6-methylcyclohexanone is as a potential α-glucosidase inhibitor , which is crucial in managing diabetes. α-Glucosidase inhibitors are designed to slow down carbohydrate absorption in the intestines, thus helping to control blood sugar levels post-meal.
- Mechanism of Action : By inhibiting α-glucosidase enzymes, this compound can reduce the breakdown of carbohydrates into glucose, leading to decreased postprandial blood glucose levels.
- Research Findings : Studies have shown that compounds with similar structures exhibit significant inhibitory activity against α-glucosidase, suggesting that this compound may possess similar properties .
1.2 Antioxidant Properties
Another notable application is in the field of antioxidants . Compounds with hydroxyl groups are known for their ability to scavenge free radicals.
- Importance : Antioxidants play a crucial role in preventing oxidative stress-related diseases such as cancer and cardiovascular diseases.
- Case Study : In vitro studies have demonstrated that similar polyhydroxylated compounds exhibit strong antioxidant activity, indicating that this compound may also be effective in this regard .
Biochemical Research Applications
2.1 Standard Reference Compound
In biochemical research, this compound can serve as a standard reference compound for various assays.
- Usage : It is utilized to calibrate instruments and validate methods in studies involving enzyme kinetics and metabolic pathways.
2.2 Natural Product Studies
This compound has been identified in certain strains of Streptomyces, such as Streptomyces griseorubiginosus and Streptomyces chromofuscus. Its presence indicates its potential role in secondary metabolite production.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2,3,4-Trihydroxy-6-methylcyclohexanone with analogous cyclohexanone derivatives and related compounds:
Key Research Findings
Stereochemical Influence: The (2S,3R,4R,6R) configuration of this compound confers distinct hydrogen-bonding networks, enhancing its solubility in polar solvents compared to less-substituted analogs like 2-Methylcyclohexanone .
Synthetic Utility: This compound serves as a precursor to gabosine B, a natural product with reported antiviral activity. Its three hydroxyl groups enable regioselective functionalization, a feature absent in mono- or dihydroxy analogs .
Comparative Reactivity: In catalytic hydrogenation studies, polyhydroxy cyclohexanones (e.g., the target compound) yield diol mixtures (e.g., diol A and B with mp 139–140°C and 118–119°C, respectively), whereas less-substituted derivatives like 4-Methylcyclohexanol exhibit simpler reduction pathways .
Preparation Methods
Reaction Setup and Conditions
The Royal Society of Chemistry (RSC) outlines a method starting with a vinyl pyranose derivative (e.g., 3,4,6-tri-O-acetyl-D-glucal). Key steps include:
-
Epoxidation : Treatment with m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to form an epoxide intermediate.
-
Acid-Mediated Rearrangement : Heating the epoxide in aqueous acetic acid (60°C, 12 hours) induces ring-opening and cyclization to yield the cyclohexanone core.
-
Deprotection : Sequential hydrolysis under basic conditions (e.g., NaOH/MeOH) removes acetyl protecting groups, yielding the trihydroxy product.
Table 1: Optimization of Rearrangement Conditions
| Parameter | Condition Range Tested | Optimal Condition | Yield (%) |
|---|---|---|---|
| Acid Catalyst | H2SO4, HCl, AcOH | AcOH (0.5 M) | 78 |
| Temperature (°C) | 50–80 | 60 | 82 |
| Reaction Time (h) | 6–24 | 12 | 85 |
This method achieves an 85% yield with high regioselectivity, attributed to the stereoelectronic guidance of the acetyl groups during cyclization.
Alternative Synthetic Routes
Table 2: Comparison of Formylation Agents
| Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Dichloromethyl ethyl ether | Methyl tert-butyl ether | 0–5 | 89–93 |
| DMF/POCl3 | CH2Cl2 | 25 | 65–70 |
Adapting these conditions to cyclohexanone systems may require modifications to prevent over-oxidation or ring-opening.
Stereochemical Control and Analytical Validation
NMR Characterization
The final product’s structure is confirmed via 1H NMR (300 MHz, CDCl3):
Q & A
Basic Research Questions
Q. What are the recommended analytical methods to verify the purity and structural integrity of 2,3,4-trihydroxy-6-methylcyclohexanone?
- Methodological Answer : High-resolution 1H NMR spectroscopy is critical for confirming molecular structure and purity. For example, proton signals corresponding to hydroxyl (OH) and methyl groups should align with predicted splitting patterns and integration ratios. Gas Chromatography (GC) can complement NMR by quantifying impurities, particularly in synthetic mixtures .
Q. How can competing reaction pathways during synthesis of polyhydroxycyclohexanones be minimized?
- Methodological Answer : Acid-catalyzed dehydration or oxidation reactions often produce multiple regioisomers. Optimizing reaction conditions (e.g., temperature, catalyst loading) and monitoring intermediates via thin-layer chromatography (TLC) or GC-MS can reduce side products. For instance, controlling protonation states of hydroxyl groups may suppress unwanted elimination pathways .
Q. What are the key challenges in isolating stereoisomers of this compound?
- Methodological Answer : Stereochemical complexity requires chiral separation techniques such as chiral HPLC or derivatization with chiral auxiliaries (e.g., Mosher’s acid). Computational modeling (e.g., DFT calculations) can predict relative stability of stereoisomers, guiding experimental isolation .
Advanced Research Questions
Q. How do deviations from Zaitsev’s rule manifest in the synthesis of methyl-substituted cyclohexanones?
- Methodological Answer : In acid-catalyzed dehydration, steric hindrance from methyl or hydroxyl groups can favor less substituted alkenes, contradicting Zaitsev’s rule. Mechanistic studies using isotopic labeling or kinetic isotope effects (KIEs) can elucidate competing pathways. For example, steric effects in 3-methylcyclohexanol dehydration led to unexpected product distributions .
Q. What strategies resolve contradictions in spectroscopic data for polyhydroxycyclohexanones?
- Methodological Answer : Conflicting NMR signals (e.g., overlapping hydroxyl peaks) can be addressed via deuterium exchange or 2D-COSY to identify coupling networks. For 2,3,4-trihydroxy systems, variable-temperature NMR may resolve dynamic effects caused by intramolecular hydrogen bonding .
Q. How can enzyme-catalyzed modifications of this compound be systematically studied?
- Methodological Answer : Use kinetic assays (e.g., Michaelis-Menten parameters) with purified enzymes (e.g., oxidoreductases) to track substrate specificity. LC-MS/MS can identify metabolites, while X-ray crystallography of enzyme-substrate complexes reveals binding interactions .
Q. What computational approaches predict the biological activity of polyhydroxycyclohexanones?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and QSAR modeling using descriptors like logP and polar surface area can prioritize compounds for in vitro testing. For instance, hydroxyl positioning in 4-hydroxy-2,2-dimethylcyclohexanone correlates with bioavailability in metabolic pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
